molecular formula C12H28OSi B14616037 Silanol, tris(1,1-dimethylethyl)- CAS No. 56889-90-8

Silanol, tris(1,1-dimethylethyl)-

Cat. No.: B14616037
CAS No.: 56889-90-8
M. Wt: 216.43 g/mol
InChI Key: TYCVNFYGWNZRAM-UHFFFAOYSA-N
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Description

Silanol, tris(1,1-dimethylethyl)- (CAS 18166-43-3), also known as tri-tert-butoxysilanol, is a sterically hindered organosilicon compound with the molecular formula C₁₂H₂₈O₄Si and a molecular weight of 264.43 g/mol . Its structure features a central silicon atom bonded to three tert-butyl (1,1-dimethylethyl) groups and one hydroxyl group, resulting in significant steric bulk. This compound is primarily utilized in materials science and organic synthesis, where its bulky substituents enhance thermal stability and modulate reactivity . Crystallographic data (Table S.4 in ) confirm its well-defined molecular geometry, which influences its physicochemical behavior and applications .

Properties

CAS No.

56889-90-8

Molecular Formula

C12H28OSi

Molecular Weight

216.43 g/mol

IUPAC Name

tritert-butyl(hydroxy)silane

InChI

InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3

InChI Key

TYCVNFYGWNZRAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .

Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .

Chemical Reactions Analysis

Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .

Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .

Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: Tris(1,1-dimethylethyl)silanol’s three tert-butyl groups create extreme steric hindrance, reducing its reactivity in nucleophilic substitution reactions compared to less substituted analogs .
  • Aromatic vs.

Physicochemical Properties

  • Thermal Stability: The tert-butyl groups in tris(1,1-dimethylethyl)silanol enhance thermal stability, making it suitable for high-temperature applications. In contrast, tert-butyldimethylsilanol’s lower molecular weight correlates with higher volatility .
  • Crystallinity: Crystallographic data () suggest that tris(1,1-dimethylethyl)silanol forms ordered crystalline structures due to intermolecular hydrogen bonding between silanol groups .
  • Solubility: The bulky tert-butyl groups reduce solubility in polar solvents compared to t-butyldimethylsilanol, which is more soluble in alcohols and ethers .

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